molecular formula C14H11ClS2 B3066914 Benzyl 4-chlorobenzene-1-carbodithioate CAS No. 93179-44-3

Benzyl 4-chlorobenzene-1-carbodithioate

Cat. No.: B3066914
CAS No.: 93179-44-3
M. Wt: 278.8 g/mol
InChI Key: NTEOVSMTYUCTKA-UHFFFAOYSA-N
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Description

Benzyl 4-chlorobenzene-1-carbodithioate is an organic compound with the molecular formula C14H11ClS2. It is a derivative of benzene, featuring a benzyl group attached to a 4-chlorobenzene ring through a carbodithioate linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-chlorobenzene-1-carbodithioate typically involves the reaction of benzyl chloride with 4-chlorobenzenecarbodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-chlorobenzene-1-carbodithioate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine atom on the benzene ring.

    Oxidation and Reduction: The carbodithioate group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or disulfides.

    Addition Reactions: The benzene ring can undergo addition reactions, such as hydrogenation, under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and disulfides.

Scientific Research Applications

Benzyl 4-chlorobenzene-1-carbodithioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Benzyl 4-chlorobenzene-1-carbodithioate involves its interaction with molecular targets through its reactive functional groups. The carbodithioate group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-bromobenzene-1-carbodithioate
  • Benzyl 4-fluorobenzene-1-carbodithioate
  • Benzyl 4-methylbenzene-1-carbodithioate

Uniqueness

Benzyl 4-chlorobenzene-1-carbodithioate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions

Properties

IUPAC Name

benzyl 4-chlorobenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEOVSMTYUCTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538225
Record name Benzyl 4-chlorobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93179-44-3
Record name Benzyl 4-chlorobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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